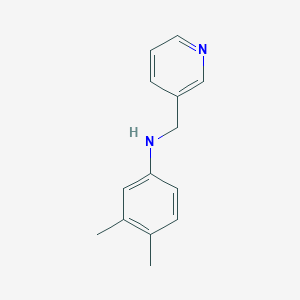

3,4-dimethyl-N-(pyridin-3-ylmethyl)aniline

Description

3,4-Dimethyl-N-(pyridin-3-ylmethyl)aniline is a substituted aniline derivative featuring a pyridin-3-ylmethyl group attached to the nitrogen atom of an aniline ring, which itself is substituted with methyl groups at the 3- and 4-positions. The pyridine moiety introduces hydrogen-bonding capability and aromatic π-interactions, while the dimethyl substituents enhance hydrophobicity, influencing solubility and membrane permeability.

Properties

IUPAC Name |

3,4-dimethyl-N-(pyridin-3-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-11-5-6-14(8-12(11)2)16-10-13-4-3-7-15-9-13/h3-9,16H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKYDGIBGSSRWGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NCC2=CN=CC=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of 3,4-dimethyl-N-(pyridin-3-ylmethyl)aniline typically begins with 3,4-dimethylaniline and pyridine-3-carboxaldehyde.

Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. A catalyst, such as p-toluenesulfonic acid, is often used to facilitate the reaction.

Procedure: The 3,4-dimethylaniline is reacted with pyridine-3-carboxaldehyde in the presence of the catalyst and solvent. The mixture is heated under reflux for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3,4-dimethyl-N-(pyridin-3-ylmethyl)aniline can undergo oxidation reactions to form corresponding N-oxides.

Reduction: The compound can be reduced to form secondary amines.

Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Secondary amines.

Substitution: Nitro and halogenated derivatives of the compound.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Investigated for its potential as a ligand in biochemical assays.

- Studied for its interactions with various biological targets.

Medicine:

- Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry:

- Utilized in the production of dyes and pigments.

- Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(pyridin-3-ylmethyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aniline Ring

Nitro and Sulfonyl Derivatives

Compounds such as 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-3-ylmethyl)aniline (9f) () feature nitro and sulfonyl groups on the aniline ring. These electron-withdrawing substituents increase polarity and molecular weight (m/z = 454.1 [M + H]+ for 9f ) compared to the dimethyl-substituted target compound. The nitro group also enhances electrophilicity, which may influence reactivity in nucleophilic aromatic substitution or redox processes .

Brominated Analogs

4-Bromo-N-(pyridin-3-ylmethyl)aniline () replaces the methyl groups with a bromine atom. This substitution increases molecular weight (C12H11BrN2 vs.

Dinitroaniline Derivatives

Derivatives like 2,4-dinitro-N-(pyridin-3-ylmethyl)aniline () exhibit strong tubulin-binding activity due to the electron-deficient aromatic system, a feature absent in the dimethyl-substituted target compound. This highlights how nitro groups can shift biological targets from enzymes (e.g., LTA4H in ) to structural proteins like tubulin .

Variations in the N-Substituent

Alkyl Chains vs. Pyridinylmethyl

- 3,4-Dimethyl-N-(3-pentanyl)aniline () replaces the pyridinylmethyl group with a branched alkyl chain.

- N-(3-Pyridinylmethyl)aniline () lacks the dimethyl groups, resulting in a simpler structure (C12H12N2, m/z = 184.24).

Heterocyclic Modifications

Compounds like 3,4-dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline () substitute the pyridine ring with pyrrole or thiophene. These changes alter electronic properties (e.g., thiophene’s electron-rich nature) and hydrogen-bonding capacity, which could modulate interactions with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.